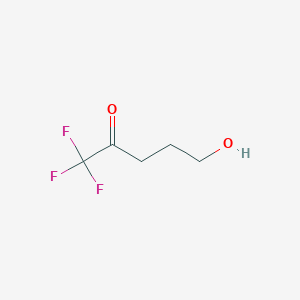

1,1,1-Trifluoro-5-hydroxypentane-2-one

Description

Properties

IUPAC Name |

1,1,1-trifluoro-5-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c6-5(7,8)4(10)2-1-3-9/h9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUFQHMYHVJCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286956 | |

| Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121749-66-4 | |

| Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121749-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1,1,1-Trifluoro-5-hydroxypentane-2-one

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trifluoro-5-hydroxypentane-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its structure incorporates a highly electrophilic trifluoromethyl ketone and a nucleophilic primary alcohol, making it a versatile building block for the synthesis of more complex fluorinated compounds.[1][2][3] The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, emphasizing the rationale behind key experimental steps to ensure reproducibility and high purity.

Part 1: Synthesis of this compound

Strategic Approach

The synthesis of trifluoromethyl ketones can be approached through various methods, including the trifluoroacetylation of organometallic reagents, the oxidation of trifluoromethylated secondary alcohols, or the reaction of esters with nucleophilic trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF₃).[5][6][7] A robust and scalable approach for the synthesis of this compound involves the coupling of a C3 organometallic synthon bearing a protected hydroxyl group with a trifluoroacetylating agent. This strategy prevents undesirable side reactions involving the acidic proton of the hydroxyl group and the highly reactive organometallic intermediate.

The chosen synthetic route employs a Grignard reagent derived from a protected 3-halopropanol, which is then acylated with ethyl trifluoroacetate. This method is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields achieved in Grignard reactions with esters to form ketones.[8]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-3-(tert-butyldimethylsilyloxy)propane

-

Reagents and Setup: To a solution of 3-bromo-1-propanol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (imidazole hydrochloride) will be observed.

-

Work-up: Quench the reaction with deionized water and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield 1-bromo-3-(tert-butyldimethylsilyloxy)propane as a colorless oil.

Causality Explanation: The hydroxyl group of 3-bromo-1-propanol is acidic and would react with the Grignard reagent in the subsequent step. Protection with a TBDMS ether is ideal due to its stability under the basic conditions of Grignard reagent formation and its facile removal under mild, fluoride-mediated conditions.

Step 2 & 3: Synthesis of 1,1,1-Trifluoro-5-(tert-butyldimethylsilyloxy)pentan-2-one

-

Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-3-(tert-butyldimethylsilyloxy)propane (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction, after which the addition should be controlled to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Acylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous THF dropwise.

-

Reaction and Quench: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight. Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the protected ketone.

Causality Explanation: The reaction is performed at low temperatures (-78 °C) to prevent the common side reaction of Grignard reagents with ketones, which would lead to the formation of a tertiary alcohol.[8] Ethyl trifluoroacetate is a potent electrophile, and the reaction proceeds via a stable tetrahedral intermediate which collapses upon work-up to yield the desired ketone.

Step 4: Synthesis of this compound

-

Deprotection: Dissolve the purified 1,1,1-trifluoro-5-(tert-butyldimethylsilyloxy)pentan-2-one (1.0 eq) in THF. Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.

-

Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes) to yield this compound as a colorless liquid.

Causality Explanation: TBAF is a highly effective reagent for the selective cleavage of silicon-oxygen bonds due to the high affinity of fluoride for silicon. This method allows for the removal of the TBDMS protecting group under mild conditions that do not affect the trifluoromethyl ketone or hydroxyl functionalities.

Part 2: Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound.

Characterization Workflow Diagram

Caption: Workflow for the characterization of the final product.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | δ ~3.7 ppm (t, 2H, -CH₂OH), δ ~3.1 ppm (q, 2H, -CH₂CO-), δ ~2.0 ppm (quintet, 2H, -CH₂CH₂CH₂-), δ ~2.5-3.5 ppm (br s, 1H, -OH) |

| ¹³C NMR | δ ~195 ppm (q, C=O), δ ~116 ppm (q, CF₃), δ ~60 ppm (-CH₂OH), δ ~38 ppm (-CH₂CO-), δ ~28 ppm (-CH₂CH₂CH₂-) |

| ¹⁹F NMR | δ ~ -77 ppm (s, 3F, -CF₃) |

| FT-IR (neat) | 3400 cm⁻¹ (br, O-H stretch), 2950 cm⁻¹ (C-H stretch), 1750 cm⁻¹ (C=O stretch), 1100-1300 cm⁻¹ (C-F stretch) |

| Mass Spec (EI) | M⁺ not typically observed. Fragments: [M-H₂O]⁺, [M-C₂H₄O]⁺, [CF₃CO]⁺ (m/z 97), [CF₃]⁺ (m/z 69) |

Note: Predicted chemical shifts (δ) are relative to TMS (¹H, ¹³C) or an external standard (¹⁹F). Coupling constants (J) for quartets (q) in ¹³C NMR due to C-F coupling are expected to be in the range of 30-40 Hz for C=O and 280-290 Hz for CF₃.

Detailed Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

-

Expertise & Trustworthiness: The quartet splitting pattern of the carbonyl carbon and the trifluoromethyl carbon in the ¹³C NMR spectrum is a definitive confirmation of the C-F bonds. The chemical shifts and integration in the ¹H NMR will validate the pentane backbone and the presence of the hydroxyl group.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Protocol: Apply a small drop of the neat liquid product onto the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum.

-

Expertise & Trustworthiness: The presence of a strong, broad absorption band around 3400 cm⁻¹ (O-H) and a sharp, intense peak around 1750 cm⁻¹ (C=O) simultaneously confirms the presence of both key functional groups. The strong C-F stretching bands in the 1100-1300 cm⁻¹ region provide further evidence of successful trifluoromethylation.

3. Mass Spectrometry (MS)

-

Protocol: Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) or by direct infusion using Electrospray Ionization (ESI-MS). For GC-MS, use a suitable capillary column (e.g., DB-5) and a temperature gradient to ensure good separation.

-

Expertise & Trustworthiness: While the molecular ion may be weak or absent in electron ionization (EI), the fragmentation pattern is highly characteristic. The observation of fragments corresponding to the loss of water, ethylene oxide, and the presence of the trifluoroacetyl cation (m/z = 97) and the trifluoromethyl cation (m/z = 69) provides strong evidence for the assigned structure.[9][10]

Conclusion

This guide outlines a reliable and well-rationalized pathway for the . By employing a protecting group strategy and carefully controlling reaction conditions, high yields of the target compound can be achieved. The described analytical workflow provides a self-validating system to ensure the structural integrity and purity of the final product, making it suitable for subsequent applications in drug discovery and materials science research.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

-

Mykhailiuk, P. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 430–437. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1998). Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane. Angewandte Chemie International Edition, 37(6), 820-821. [Link]<820::AID-ANIE820>3.0.CO;2-M

-

Mykhailiuk, P. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. Retrieved from [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(98), 11533-11544. [Link]

-

Del-Pozo, C., et al. (2021). One‐Pot Successive Turbo Grignard Reactions for the Facile Synthesis of α‐Aryl‐α‐Trifluoromethyl Alcohols. Chemistry – A European Journal, 27(1), 263-268. [Link]

- Ishizaki, T., et al. (2017). Method of producing 2′-trifluoromethyl group-substituted aromatic ketone. U.S. Patent No. 9,783,476 B2. Washington, DC: U.S.

-

Guillena, G., & Nájera, C. (2017). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 13, 1594–1622. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19005116, 1,1,1-Trifluoro-5-hydroxypentan-2-one. Retrieved from [Link]

-

Ishizaki, T., et al. (2017). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Synlett, 28(15), 1914-1918. [Link]

-

Sato, K., et al. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177. [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-trifluoromethyl ketones.

-

ResearchGate. (n.d.). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3461666, 1,1,1-Trifluoro-4-hydroxypentan-2-one. Retrieved from [Link]

-

Coeffard, V., et al. (2011). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry, 9(17), 6038-6043. [Link]

-

LibreTexts Chemistry. (2021). 14.13: Organomagnesium and Organolithium Compounds in Synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0329161). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73943, 1,1,1-Trifluoro-2,4-pentanedione. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). The preparation method of 1,1,1-trifluoroacetone. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. Retrieved from [Link]

-

ResearchGate. (n.d.). displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione.... Retrieved from [Link]

- Google Patents. (n.d.). Purification of 1,1,1,3,3,3-hexafluoroisopropanol.

-

NIST. (n.d.). 1,1,1-Trifluoro-2-propanol. Retrieved from [Link]

-

Yamazaki, T., et al. (2013). Regioselective carbon–carbon bond formation of 5,5,5-trifluoro-1-phenylpent-3-en-1-yne. Beilstein Journal of Organic Chemistry, 9, 2182–2188. [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. Retrieved from [Link]

-

ChemicalRegister.com. (n.d.). This compound Suppliers. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanone, 5-hydroxy-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13299814, 1,1,1-Trifluoro-2-pentanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228005, 1,1,1-Trifluoropentane. Retrieved from [Link]

-

mzCloud. (2014). 2 Hydroxyvaleric acid. Retrieved from [Link]

Sources

- 1. 1,1,1-Trifluoro-5-hydroxy-2-pentanone | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. Trifluoromethyl ketones: properties, preparation, and application. | Semantic Scholar [semanticscholar.org]

- 4. d-nb.info [d-nb.info]

- 5. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 6. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Propanone, 1,1,1-trifluoro- [webbook.nist.gov]

- 10. 2-Pentanone, 5-hydroxy- [webbook.nist.gov]

1,1,1-Trifluoro-5-hydroxypentane-2-one chemical properties and reactivity

An In-depth Technical Guide to 1,1,1-Trifluoro-5-hydroxypentane-2-one: Properties, Reactivity, and Applications

Introduction

This compound is a bifunctional organic molecule that serves as a highly valuable building block in modern synthetic chemistry. Its structure, which incorporates a terminal primary alcohol and a methyl ketone flanked by a potent electron-withdrawing trifluoromethyl (CF₃) group, imparts a unique and versatile reactivity profile. This guide offers a detailed exploration of the chemical properties, reactivity, and practical applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. The presence of the trifluoromethyl moiety is of particular significance, as this group is a well-established pharmacophore used to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Physicochemical and Structural Properties

The distinct chemical behavior of this compound is a direct consequence of its molecular structure. The molecule possesses two key functional groups: a ketone at the C2 position and a primary alcohol at the C5 position. The most influential feature is the trifluoromethyl group attached to C1. The strong inductive effect of the three fluorine atoms significantly withdraws electron density from the adjacent carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.

Concurrently, the terminal hydroxyl group provides a site for hydrogen bonding and can act as a nucleophile or be readily converted into other functional groups. This dual functionality allows for sequential and selective chemical modifications, making it a versatile intermediate for synthesizing more complex molecules.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,1,1-trifluoro-5-hydroxypentan-2-one | PubChem[4] |

| CAS Number | 121749-66-4 | PubChem[4] |

| Molecular Formula | C₅H₇F₃O₂ | PubChem[4] |

| Molecular Weight | 156.10 g/mol | PubChem[4] |

| Appearance | Powder | CymitQuimica[3] |

| SMILES | C(CC(=O)C(F)(F)F)CO | PubChem[4] |

| InChI Key | MQUFQHMYHVJCNY-UHFFFAOYSA-N | CymitQuimica[3] |

Synthesis and Availability

While specific, detailed industrial synthesis routes for this compound are not extensively published in peer-reviewed literature, its structure suggests plausible synthetic strategies based on established organofluorine chemistry. A logical approach involves the acylation of a suitable organometallic reagent with a derivative of trifluoroacetic acid, followed by modifications to introduce the hydroxyl group. For instance, a Grignard-type reaction between a protected 3-carbon unit and ethyl trifluoroacetate could yield a ketone precursor.

The compound is commercially available from various chemical suppliers, typically synthesized as a specialty chemical for research and development purposes.[2][3] Researchers generally procure it directly rather than synthesizing it in-house for exploratory work.

Caption: Key reactions involving the trifluoromethyl ketone moiety.

Reactions at the Hydroxyl Group

The primary alcohol at the C5 position behaves like a typical alcohol, enabling a variety of functional group interconversions.

-

Oxidation: Selective oxidation of the primary alcohol can be achieved using reagents such as pyridinium chlorochromate (PCC) to yield the corresponding aldehyde, 1,1,1-trifluoro-5-oxopentan-2-one. Stronger oxidizing agents would lead to the carboxylic acid. These resulting keto-aldehydes or keto-acids are powerful bifunctional intermediates.

-

Esterification and Etherification: The hydroxyl group can be easily converted to esters or ethers. This is often a necessary step to "protect" the alcohol while performing chemistry at the ketone, preventing unwanted side reactions.

-

Substitution: The alcohol can be transformed into a leaving group (e.g., tosylate) or directly substituted with a halide (e.g., using SOCl₂ for chlorination) to facilitate subsequent nucleophilic substitution reactions, allowing for the introduction of nitrogen, sulfur, or other functionalities.

Utility in Drug Discovery and Medicinal Chemistry

The incorporation of a trifluoromethyl group is a proven strategy in drug design to modulate a molecule's physicochemical properties. [1]The CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity (which can improve membrane permeability), and alter electronic properties to improve binding to biological targets.

This compound provides a ready-made scaffold containing this crucial group. It can be used to synthesize novel heterocyclic compounds or to introduce a trifluoroethyl ketone sidechain onto a larger parent molecule, potentially improving its pharmacological profile. Its bifunctional nature allows it to act as a linker or be elaborated into more complex structures that are desirable in pharmaceutical research.

Sources

An In-depth Technical Guide to the Spectroscopic Data Analysis of 1,1,1-Trifluoro-5-hydroxypentane-2-one

Introduction: The Significance of Fluorinated Ketones in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, improving metabolic stability, binding affinity, and membrane permeability.[1] 1,1,1-Trifluoro-5-hydroxypentane-2-one is a key building block, embodying the convergence of a reactive trifluoromethyl ketone and a versatile primary alcohol. Understanding its structural and electronic characteristics through spectroscopic analysis is paramount for its effective utilization in the synthesis of novel therapeutics.[2][3][4][5] This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization and a practical workflow for researchers.

Molecular Structure and Functional Group Analysis

A thorough spectroscopic analysis begins with a clear understanding of the molecule's constituent parts. This compound possesses two key functional groups that will dominate its spectral features: a trifluoromethyl ketone and a primary alcohol, connected by a propylene bridge.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common starting point. For observing exchangeable protons like the hydroxyl group, DMSO-d₆ can be advantageous as it slows down the exchange rate.[6][7]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[8][9][10] For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[10]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.[11][12]

-

Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with magnetic field homogeneity.

Caption: General workflow for NMR sample preparation.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.8 | Triplet | 2H | -CH ₂-OH | Protons on the carbon adjacent to the electronegative oxygen are deshielded.[13][14] |

| ~ 3.0 | Triplet | 2H | -C(=O)-CH ₂- | Protons alpha to the carbonyl group are deshielded. |

| ~ 2.0 | Quintet | 2H | -CH₂-CH ₂-CH₂- | Protons on the central methylene group, split by both adjacent methylenes. |

| Variable (1.5 - 4.0) | Broad Singlet | 1H | -OH | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[6][13][15] A D₂O shake will cause this peak to disappear, confirming its assignment.[14] |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 205 (quartet) | C =O | The ketone carbonyl carbon is significantly deshielded. It will appear as a quartet due to coupling with the three adjacent fluorine atoms. |

| ~ 116 (quartet) | C F₃ | The carbon of the trifluoromethyl group is directly attached to three highly electronegative fluorine atoms and will show a large C-F coupling constant. |

| ~ 59 | -C H₂-OH | The carbon bonded to the hydroxyl group is deshielded.[12][16][17][18][19] |

| ~ 38 | -C(=O)-C H₂- | The carbon alpha to the carbonyl group is moderately deshielded. |

| ~ 25 | -CH₂-C H₂-CH₂- | The central methylene carbon is in a more alkane-like environment. |

¹⁹F NMR Spectroscopy: A Unique Probe

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |

| -70 to -85 | Singlet | -CF ₃ | The chemical shift of the trifluoroacetyl group is sensitive to the electronic environment.[20][21][22][23] In the absence of other fluorine atoms, this signal will appear as a singlet. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is invaluable for the rapid identification of functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[24][25][26][27][28]

-

Clean the Crystal: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount of the liquid sample directly onto the ATR crystal.

-

Acquire Spectrum: Collect the sample spectrum.

-

Cleaning: Clean the crystal thoroughly after the measurement.

| Predicted Frequency (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| 3500 - 3200 | Strong, Broad | O-H stretch | Primary Alcohol | The broadness is due to intermolecular hydrogen bonding.[29][30][31][32][33] |

| 2960 - 2850 | Medium | C-H stretch | Alkane (CH₂) | Characteristic of sp³ C-H bonds. |

| ~ 1750 | Strong | C=O stretch | Trifluoromethyl Ketone | The electron-withdrawing trifluoromethyl group increases the C=O stretching frequency compared to a typical alkyl ketone. |

| ~ 1050 | Strong | C-O stretch | Primary Alcohol | This strong absorption is characteristic of primary alcohols.[29][32] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar molecules like this compound.[34]

-

Sample Preparation: Prepare a dilute solution of the sample (around 10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[35][36] Avoid non-volatile buffers and salts.

-

Infusion: The sample solution is infused into the mass spectrometer.

-

Ionization: A high voltage is applied to the liquid to create an aerosol of charged droplets.

-

Detection: The ions are detected, providing a mass-to-charge ratio (m/z).

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight is 156.10 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 157.11 is expected. Adducts with sodium [M+Na]⁺ at m/z 179.09 or potassium [M+K]⁺ at m/z 195.06 may also be observed.[37]

-

Key Fragmentation Pathways: While ESI is a soft ionization technique, some fragmentation can occur. For alcohols, two common fragmentation pathways are α-cleavage and dehydration.[38][39][40][41][42]

Caption: Predicted fragmentation pathways for this compound.

-

Dehydration: Loss of a water molecule (18 Da) from the protonated molecule would result in a peak at m/z 139.[39][40]

-

α-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is common for primary alcohols and would lead to a characteristic fragment at m/z 31, corresponding to [CH₂OH]⁺.[38][41]

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectrometry data provides a self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data presented in this guide, grounded in established spectroscopic principles and data from analogous compounds, serves as a robust framework for researchers and drug development professionals. By understanding the causality behind the expected spectral features and adhering to rigorous experimental protocols, scientists can confidently characterize this valuable fluorinated building block and accelerate the discovery of new medicines.

References

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Research and Reports in Organic Chemistry, 3, 1–12. [Link][20][23]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Semantic Scholar. [Link][21][22]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Research and Reports in Organic Chemistry, 3, 1–12. [Link]

-

Piras, M., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3974. [Link][2]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Research and Reports in Organic Chemistry, 3, 1-12. [Link]

-

Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. [Link][38]

-

(n.d.). NMR sample preparation guidelines. [Link]

-

Piras, M., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. [Link][3]

-

LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link][39]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link][40]

-

Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. [Link][29]

-

Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. [Link][41]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. [Link][11]

-

Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link][30]

-

(n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link][35]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link][10]

-

University College London. (n.d.). Chemical shifts. [Link][15]

-

Slideshare. (n.d.). Msc alcohols, phenols, ethers. [Link][42]

-

LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. [Link][31]

-

(n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link][36]

-

Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. [Link][32]

-

ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link][4]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link][24]

-

Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. [Link][6]

-

ResearchGate. (n.d.). Synthesis of α‐fluorinated ketone 66 and carboxylic acid 10. [Link][5]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link][17]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link][18]

- Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. The Journal of Organic Chemistry, 75(9), 3155-3161.

- McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link][12]

-

LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link][34]

-

LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link][14]

-

Kündig, G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 434-441. [Link][7]

-

(n.d.). Characterization of Functional Groups by Nuclear Magnetic Resonance. I. Classification of Alcohols from the Fluorine-19 Spectra of Trifluoroacetates. Journal of the American Chemical Society. [Link]

-

AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. [Link][19]

-

LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Science.gov. (n.d.). infrared atr-ftir spectrometry: Topics. [Link][25]

-

(n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link][26]

-

(n.d.). Fluorine in drug discovery: Role, design and case studies. [Link][1]

-

ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link][37]

-

JoVE. (2023). Probe ESI Mass Spectrometry Analysis | Protocol Preview. YouTube. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link][27]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link][28]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. scribd.com [scribd.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Alcohols | OpenOChem Learn [learn.openochem.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. azom.com [azom.com]

- 20. dovepress.com [dovepress.com]

- 21. researchgate.net [researchgate.net]

- 22. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species | Semantic Scholar [semanticscholar.org]

- 23. dovepress.com [dovepress.com]

- 24. agilent.com [agilent.com]

- 25. infrared atr-ftir spectrometry: Topics by Science.gov [science.gov]

- 26. utm.mx [utm.mx]

- 27. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 28. mt.com [mt.com]

- 29. spectroscopyonline.com [spectroscopyonline.com]

- 30. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 33. orgchemboulder.com [orgchemboulder.com]

- 34. phys.libretexts.org [phys.libretexts.org]

- 35. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 36. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 37. pubs.acs.org [pubs.acs.org]

- 38. GCMS Section 6.10 [people.whitman.edu]

- 39. chem.libretexts.org [chem.libretexts.org]

- 40. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 41. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 42. Msc alcohols, phenols, ethers | PDF [slideshare.net]

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-5-hydroxypentan-2-one (CAS 121749-66-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, step-by-step synthesis pathway for 1,1,1-Trifluoro-5-hydroxypentan-2-one (CAS 121749-66-4), a valuable fluorinated building block in medicinal chemistry and drug discovery. The synthesis is designed as a robust and scalable multi-step process, commencing from the readily available starting material, 3-bromopropanol. The core of this synthetic strategy involves the protection of the hydroxyl group, formation of a Grignard reagent, subsequent reaction with ethyl trifluoroacetate to construct the trifluoromethyl ketone moiety, and a final deprotection step to yield the target molecule. This guide emphasizes the causality behind experimental choices, provides detailed protocols, and is grounded in established chemical principles.

Introduction

1,1,1-Trifluoro-5-hydroxypentan-2-one is a key intermediate characterized by a trifluoromethyl ketone and a primary alcohol functional group.[1] The presence of the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of pharmaceutical compounds. This guide outlines a logical and efficient synthetic route, addressing the inherent challenge of the incompatibility of the hydroxyl group with organometallic reagents through a protection-deprotection strategy.

Overall Synthesis Pathway

The synthesis of 1,1,1-Trifluoro-5-hydroxypentan-2-one is achieved through a four-step process. The hydroxyl group of 3-bromopropanol is first protected as a tetrahydropyranyl (THP) ether. The resulting protected bromide is then converted into a Grignard reagent, which subsequently reacts with ethyl trifluoroacetate. The final step involves the acidic removal of the THP protecting group to afford the desired product.

Caption: Overall synthetic workflow for 1,1,1-Trifluoro-5-hydroxypentan-2-one.

Experimental Protocols

Part 1: Protection of 3-Bromopropanol

Objective: To protect the hydroxyl group of 3-bromopropanol as a tetrahydropyranyl (THP) ether to prevent interference in the subsequent Grignard reaction. The THP group is chosen for its stability under basic and nucleophilic conditions and its facile removal under mild acidic conditions.[2][3]

Reaction:

Caption: Protection of 3-bromopropanol using DHP.

Detailed Protocol:

-

To a stirred solution of 3-bromopropanol (1 equivalent) in dichloromethane (CH2Cl2) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 equivalents).

-

Slowly add 3,4-dihydro-2H-pyran (DHP, 1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Separate the organic layer, and extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

-

Concentrate the solution under reduced pressure to obtain the crude product, 2-(3-bromopropoxy)tetrahydro-2H-pyran, which can often be used in the next step without further purification.

| Parameter | Value |

| Reactants | 3-Bromopropanol, 3,4-Dihydro-2H-pyran |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >95% |

Part 2: Formation of the Grignard Reagent

Objective: To prepare the Grignard reagent from the protected 3-bromopropanol. This organometallic intermediate is a potent nucleophile essential for the subsequent carbon-carbon bond formation.

Reaction:

Caption: Formation of the Grignard reagent.

Detailed Protocol:

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., argon or nitrogen). A crystal of iodine can be added to initiate the reaction.

-

Add a small portion of a solution of 2-(3-bromopropoxy)tetrahydro-2H-pyran (1 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

-

Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of the bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

The resulting grey-to-brown solution of 3-(tetrahydro-2H-pyran-2-yloxy)propylmagnesium bromide is used directly in the next step.

| Parameter | Value |

| Reactants | 2-(3-Bromopropoxy)tetrahydro-2H-pyran, Magnesium turnings |

| Solvent | Anhydrous Tetrahydrofuran |

| Temperature | Reflux |

| Reaction Time | 2-3 hours |

| Initiator | Iodine (catalytic) |

Part 3: Reaction with Ethyl Trifluoroacetate

Objective: To form the trifluoromethyl ketone moiety through the nucleophilic acyl substitution of ethyl trifluoroacetate with the prepared Grignard reagent.

Reaction:

Sources

An In-depth Technical Guide to 1,1,1-Trifluoro-5-hydroxypentane-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-5-hydroxypentane-2-one is a bifunctional organic molecule featuring a terminal trifluoromethyl ketone and a primary alcohol. The presence of the highly electrophilic trifluoromethyl group significantly influences the chemical and physical properties of the molecule, making it a subject of interest in synthetic and medicinal chemistry.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic route, detailed characterization protocols, and potential applications of this compound, particularly in the realm of drug discovery.

The trifluoromethyl ketone moiety is a well-established pharmacophore known for its ability to act as a transition-state analogue inhibitor of various enzymes, particularly serine and cysteine proteases.[3] The inherent stability of the C-F bond also enhances metabolic stability, a desirable characteristic in drug candidates.[1] The hydroxyl group offers a site for further functionalization, allowing for the facile introduction of this fluorinated building block into more complex molecular architectures.[4]

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C5H7F3O2 | [4] |

| Molecular Weight | 156.10 g/mol | [4] |

| CAS Number | 121749-66-4 | [4] |

| Appearance | Predicted: Colorless liquid | Inferred from similar small fluorinated ketones.[5] |

| Boiling Point | Predicted: ~150-170 °C | Estimated based on the boiling points of related trifluoromethyl ketones and pentanols, accounting for hydrogen bonding from the hydroxyl group. |

| Melting Point | Not applicable (predicted liquid at room temperature) | |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, THF) and moderately soluble in water. | The hydroxyl group enhances water solubility, while the fluorinated alkyl chain contributes to solubility in organic solvents.[6][7] |

| pKa | Predicted: ~12-13 for the hydroxyl proton | Inferred from the pKa of similar primary alcohols. |

| XLogP3 | 0.7 | [8] |

| Stability | Store at 2°C - 8°C.[4] Stable under normal laboratory conditions. Avoid strong oxidizing agents. | Supplier information and general chemical knowledge. |

Chemical Reactivity and Intramolecular Interactions

The chemical behavior of this compound is dictated by the interplay between the electrophilic trifluoromethyl ketone and the nucleophilic primary alcohol.

1. Reactivity of the Trifluoromethyl Ketone:

The carbonyl carbon of the trifluoromethyl ketone is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. This makes it susceptible to nucleophilic attack. A key reaction of trifluoromethyl ketones is their propensity to form stable hydrates (gem-diols) in the presence of water.[9]

2. Reactivity of the Primary Alcohol:

The primary hydroxyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification.

3. Intramolecular Hemiketal Formation:

A significant aspect of the chemistry of this compound is the potential for intramolecular cyclization to form a five-membered cyclic hemiketal. This equilibrium is driven by the proximity of the nucleophilic hydroxyl group to the electrophilic ketone. The stability of the cyclic form is enhanced by the electron-withdrawing trifluoromethyl group, which favors the tetrahedral geometry of the hemiketal carbon.

Caption: Intramolecular cyclization of this compound.

Proposed Synthesis

A plausible and efficient route for the synthesis of this compound involves the reaction of ethyl trifluoroacetate with a suitable three-carbon nucleophile bearing a protected hydroxyl group, followed by deprotection. A Grignard reagent derived from 3-(tetrahydro-2H-pyran-2-yloxy)propyl bromide can be used for this purpose.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of 3-Bromopropan-1-ol

-

To a solution of 3-bromopropan-1-ol (1 equiv.) in dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv.).

-

Slowly add dihydropyran (DHP, 1.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(3-bromopropoxy)tetrahydro-2H-pyran.

Step 2: Grignard Reagent Formation and Reaction with Ethyl Trifluoroacetate

-

Activate magnesium turnings (1.2 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-(3-bromopropoxy)tetrahydro-2H-pyran (1 equiv.) in anhydrous THF to the magnesium suspension.

-

Maintain the reaction temperature below 30 °C.

-

After the magnesium has been consumed, cool the Grignard reagent to -78 °C.

-

Slowly add a solution of ethyl trifluoroacetate (1.1 equiv.) in anhydrous THF.[10][11][12][13][14]

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

-

Dissolve the crude product from Step 2 in a mixture of THF and 1 M aqueous HCl.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the deprotection is complete, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following are predicted spectroscopic data based on the structure of this compound and data from similar compounds. Online prediction tools can provide more detailed theoretical spectra.[5][15][16][17][18][19][20][21][22][23][24][25]

¹H NMR (Predicted, CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 | t | 2H | -CH₂-OH |

| ~ 2.9 | t | 2H | -C(=O)-CH₂- |

| ~ 2.0 | p | 2H | -CH₂-CH₂-CH₂- |

| ~ 1.8 | br s | 1H | -OH |

¹³C NMR (Predicted, CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~ 195 (q) | C=O |

| ~ 116 (q) | CF₃ |

| ~ 61 | -CH₂-OH |

| ~ 38 | -C(=O)-CH₂- |

| ~ 28 | -CH₂-CH₂-CH₂- |

FTIR (Predicted, neat)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3400 (broad) | O-H stretch (alcohol) |

| ~ 2950 | C-H stretch (aliphatic) |

| ~ 1750 | C=O stretch (ketone) |

| ~ 1100-1300 | C-F stretch |

Mass Spectrometry (EI, Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 156. Key fragmentation patterns for trifluoromethyl ketones include α-cleavage and McLafferty rearrangement.[26][27][28][29][30]

-

m/z 139: [M - OH]⁺

-

m/z 127: [M - CH₂OH]⁺

-

m/z 87: [M - CF₃]⁺

-

m/z 69: [CF₃]⁺ (often a prominent peak)

Applications in Drug Development

The unique combination of a reactive trifluoromethyl ketone and a versatile hydroxyl group makes this compound a valuable building block in medicinal chemistry.

-

Enzyme Inhibition: The trifluoromethyl ketone can act as a covalent or non-covalent inhibitor of various enzymes by mimicking the tetrahedral transition state of substrate hydrolysis.[31]

-

Scaffold for Library Synthesis: The hydroxyl group provides a convenient handle for attaching the molecule to a solid support or for further chemical elaboration to generate libraries of potential drug candidates.

-

Improved Pharmacokinetic Properties: The incorporation of fluorine can enhance metabolic stability and membrane permeability of drug molecules.[2]

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also predicted to cause skin and serious eye irritation, and may cause respiratory irritation.[8]

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry place.[4]

Conclusion

This compound is a promising, yet underexplored, fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its unique bifunctional nature allows for a wide range of chemical transformations and its trifluoromethyl ketone moiety is a key pharmacophore. This guide provides a foundational understanding of its properties, a practical synthetic approach, and an outline of its potential applications, serving as a valuable resource for researchers in the field. Further experimental investigation into the physical and chemical properties of this compound is warranted to fully unlock its potential.

References

- Padwa, A., Rashatasakhon, P., & Rose, M. (2003). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. The Journal of Organic Chemistry, 68(13), 5139–5146.

- Wang, X., et al. (2021). Synthesis of α, α, γ, γ-Tetrafluoro-β-hydroxy Ketones and α-Fluoroacetophenones via 1, 3-Diaryl-1, 3-diketones. Chinese Journal of Chemistry, 39(8), 2187-2192.

-

ResearchGate. (n.d.). Solubility curves for fluorocarbon and each ketone as a function of blend level in dodecane (a gasoline surrogate) and E10D (an E10 surrogate) as depicted on the left and right graphs, respectively. Retrieved from [Link]

-

Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]

- Shait, Y., et al. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads.

- Chen, J., et al. (2023). From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. Organic & Biomolecular Chemistry, 21(30), 6245–6250.

- Li, Y., et al. (2021). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry, 19(38), 8344–8348.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoroacetone. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

- Padwa, A., Rashatasakhon, P., & Rose, M. (2003). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. The Journal of Organic Chemistry, 68(13), 5139-46.

-

NamuWiki. (n.d.). Fluorinated Ketones. Retrieved from [Link]

- Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297.

- Pankova, A. S., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(21), 6545.

- Chen, Y., et al. (2005). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 15(20), 4497–4500.

-

ResearchGate. (n.d.). How to predict IR Spectra?. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). The Cyclization/Rearrangement of α-Hydroxy Ketones with Trifluoromethyl N-acylhydrazones to Synthesize Multi-substituted Trifluoromethyloxazolines. Retrieved from [Link]

- Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 454–461.

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

- Vasilev, A. A., & Zhdankin, V. V. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3456.

- Meanwell, N. A. (2013). Trifluoromethyl ketones: properties, preparation, and application.

- Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 4(2), 123-132.

- D'Alonzo, D., et al. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 26(11), 3333.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). US4879407A - Process for the preparation of ethyl trifluoroacetate.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv.

-

Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]

- Li, D., et al. (2021).

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). CN101397249A - Preparation method of ethyl trifluoroacetate.

-

ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and different methods used for the ADH-LB and ADH-T reductions. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-5-hydroxypentan-2-one. Retrieved from [Link]

- Google Patents. (n.d.). EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. PROSPRE [prospre.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,1,1-Trifluoro-5-hydroxypentan-2-one | C5H7F3O2 | CID 19005116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 10. US4879407A - Process for the preparation of ethyl trifluoroacetate - Google Patents [patents.google.com]

- 11. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 12. Ethyl trifluoroacetate synthesis - chemicalbook [chemicalbook.com]

- 13. CN101397249A - Preparation method of ethyl trifluoroacetate - Google Patents [patents.google.com]

- 14. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 15. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. docs.chemaxon.com [docs.chemaxon.com]

- 17. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Visualizer loader [nmrdb.org]

- 21. Visualizer loader [nmrdb.org]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Infrared spectra prediction [cheminfo.org]

- 24. mdpi.com [mdpi.com]

- 25. IR spectra prediction [cheminfo.org]

- 26. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. whitman.edu [whitman.edu]

- 29. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Trifluoromethyl Ketone Building Blocks: A Technical Guide for Synthetic and Medicinal Chemists

Preamble: The Strategic Value of the Trifluoromethyl Ketone Moiety

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the trifluoromethyl ketone (TFMK) has emerged as a privileged structural motif.[1] Its significance stems from the profound electronic influence of the trifluoromethyl (CF₃) group, which imparts a unique combination of high electrophilicity, metabolic stability, and the ability to serve as a bioisostere for other functional groups.[2][3] The strong electron-withdrawing nature of the three fluorine atoms renders the adjacent carbonyl carbon exceptionally susceptible to nucleophilic attack. This heightened reactivity is not a mere chemical curiosity; it is the cornerstone of the TFMK's utility as a potent enzyme inhibitor, where it can form stable, tetrahedral hemiacetal or hemiketal adducts with active site residues, mimicking the transition state of substrate hydrolysis.[4] This guide provides an in-depth exploration of TFMK building blocks, from their synthesis and unique properties to their application in creating next-generation therapeutics and advanced materials.

I. Core Synthetic Strategies for Accessing Trifluoromethyl Ketones

The synthesis of TFMKs can be broadly categorized into several key approaches, each with its own set of advantages and substrate scope considerations. The choice of method is often dictated by the availability of starting materials, functional group tolerance, and scalability.

Nucleophilic Trifluoromethylation of Carbonyl Precursors

This is arguably the most direct and widely employed strategy, involving the addition of a trifluoromethyl nucleophile to a carboxylic acid derivative, such as an ester, amide, or acid halide.

Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is a cornerstone of nucleophilic trifluoromethylation.[5] Its reaction with carbonyl compounds is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[6]

Reaction Workflow: TBAF-Catalyzed Trifluoromethylation of Esters

Caption: A generalized workflow for the synthesis of TFMKs using the Ruppert-Prakash reagent.

Catalytic Cycle of TBAF-Initiated Trifluoromethylation

Caption: The catalytic cycle of fluoride-initiated trifluoromethylation of an ester with TMSCF₃.[7][8]

Fluoroform, a readily available and inexpensive gas, has gained traction as a trifluoromethyl source.[2] Its use in nucleophilic trifluoromethylation requires a strong base to deprotonate it, generating the trifluoromethyl anion.[2][9] Potassium hexamethyldisilazide (KHMDS) in the presence of coordinating solvents like triglyme has proven effective for this transformation.[9][10][11]

Mechanism: Generation and Reaction of the Trifluoromethyl Anion from Fluoroform

Caption: Generation of the trifluoromethyl anion from fluoroform and its subsequent reaction with an ester.[9][12]

Oxidation of Trifluoromethyl Carbinols

Another common and reliable route to TFMKs involves the oxidation of the corresponding secondary trifluoromethyl carbinols. These carbinols are readily prepared by the addition of a trifluoromethyl nucleophile to aldehydes. The Dess-Martin periodinane (DMP) is a particularly mild and effective reagent for this oxidation, offering high yields and compatibility with a wide range of functional groups.[13][14]

Mechanism: Dess-Martin Periodinane Oxidation

Caption: The mechanism of alcohol oxidation to a ketone using Dess-Martin periodinane.[6][13][14][15][16]

Other Synthetic Approaches

While nucleophilic trifluoromethylation and oxidation of carbinols are the most prevalent methods, other strategies exist, such as Friedel-Crafts trifluoroacetylation and methods involving the trifluoroacetylation of enolates derived from carboxylic acids.[1][17][18] These methods can be advantageous for specific substrates and are valuable additions to the synthetic chemist's toolbox.

II. Experimental Protocols

The following protocols are provided as representative examples for the synthesis of TFMK building blocks.

Protocol 1: Synthesis of 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one via Fluoroform

This protocol is adapted from the work of Shibata and coworkers for the trifluoromethylation of methyl 2-naphthoate.[9][10]

-

Materials: Methyl 2-naphthoate, Potassium hexamethyldisilazide (KHMDS), Triglyme, Fluoroform (CHF₃), Saturated aqueous NH₄Cl, Brine, Anhydrous Na₂SO₄, Silica gel.

-

Procedure:

-

To a dried reaction vessel under an inert atmosphere, add methyl 2-naphthoate (1.0 mmol) and triglyme (5 mL).

-

Cool the solution to -40 °C.

-

Add KHMDS (2.0 mmol) to the stirred solution.

-

Bubble fluoroform (1.1 mmol) into the reaction mixture.

-

Stir the reaction at -40 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethyl ketone.

-

-

Expected Yield: ~75%

-

Characterization Data for 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one: [19]

-

Appearance: White to off-white solid.

-

Molecular Weight: 224.18 g/mol

-

CAS Number: 1800-42-6

-

Protocol 2: Synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one via the Ruppert-Prakash Reagent

This protocol is a general method adapted from the work of Prakash and Olah for the trifluoromethylation of esters using TMSCF₃ and a fluoride initiator.[6]

-

Materials: Methyl 4-methoxybenzoate, Trimethyl(trifluoromethyl)silane (TMSCF₃), Tetrabutylammonium fluoride (TBAF, 1.0 M in THF), Anhydrous THF, 1 M HCl, Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄, Silica gel.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add methyl 4-methoxybenzoate (1.0 mmol) and anhydrous THF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add TMSCF₃ (1.2 mmol) to the solution via syringe.

-

Slowly add the TBAF solution (0.1 mmol) dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction by adding 1 M HCl (5 mL) and stir for 30 minutes.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Expected Yield: High (typically >80%)

-

Characterization Data for 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one: [20][21]

-

Appearance: Colorless to light yellow oil or solid.

-

Molecular Weight: 204.15 g/mol

-

CAS Number: 711-38-6

-

¹H NMR (CDCl₃): δ ~7.9 (d, 2H), ~6.9 (d, 2H), ~3.9 (s, 3H) ppm.

-

¹³C NMR (CDCl₃): δ ~180 (q), ~165, ~132, ~125 (q), ~118 (q), ~114, ~56 ppm.

-

Protocol 3: Oxidation of 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol to 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one using Dess-Martin Periodinane

This is a general procedure for the DMP oxidation of a secondary alcohol.[14][22]

-

Materials: 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol, Dess-Martin periodinane (DMP), Dichloromethane (CH₂Cl₂), Saturated aqueous NaHCO₃, Sodium thiosulfate (Na₂S₂O₃).

-

Procedure:

-

Dissolve 1-(4-methoxyphenyl)-2,2,2-trifluoroethanol (1.0 mmol) in CH₂Cl₂ (10 mL) in a round-bottom flask.

-

Add Dess-Martin periodinane (1.2 mmol) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC (typically complete in 2-4 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product if necessary, often by filtration through a short plug of silica gel.

-

-

Expected Yield: High (typically >90%)

III. Physicochemical Properties and Reactivity

The defining characteristic of TFMKs is the powerful electron-withdrawing effect of the CF₃ group. This dramatically increases the electrophilicity of the carbonyl carbon, making TFMKs highly susceptible to nucleophilic attack. A key consequence of this is their propensity to form stable hydrates in the presence of water, an equilibrium not typically observed for non-fluorinated ketones. This hydrate can act as a transition-state analog for enzymatic reactions, which is a cornerstone of their application as enzyme inhibitors.

Table 1: Physicochemical Properties of Representative Trifluoromethyl Ketones

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| 1,1,1-Trifluoroacetone | C₃H₃F₃O | 112.05 | 22 | ~1.28 | ~1.30 |

| 2,2,2-Trifluoroacetophenone | C₈H₅F₃O | 174.12 | 165-166 | ~1.24 | ~1.458 |

(Data sourced from PubChem and commercial supplier information)[23]

IV. Applications of Trifluoromethyl Ketone Building Blocks

The unique properties of TFMKs make them invaluable in several areas of chemical science.

Medicinal Chemistry: Enzyme Inhibition

TFMKs are widely recognized as potent inhibitors of various enzyme classes, particularly proteases. Their ability to form stable tetrahedral adducts with active site nucleophiles (e.g., serine, cysteine, or threonine residues) allows them to function as transition-state analog inhibitors.

Table 2: Trifluoromethyl Ketones as Cysteine Protease Inhibitors

| Target Enzyme | Inhibitor Scaffold | IC₅₀ / Kᵢ | Reference |

| Cathepsin K | Nitrile-based with P2 4-fluoroleucine | IC₅₀ = 0.2 nM | [24] |

| Cathepsin K | Basic peptidic nitrile | IC₅₀ = 1.4 nM | [24] |

| Cathepsin K | Reversible inhibitor MV061194 | Kᵢ = 2.5 nM | [24] |

| SARS-CoV 3CL Protease | Peptide-based TFMK | Kᵢ = 0.3 µM (time-dependent) | [4] |

This inhibitory activity has been leveraged in the development of therapeutics for a range of diseases, including osteoporosis (Cathepsin K inhibitors) and viral infections (protease inhibitors).[4][23][24][25]

Agrochemicals

The incorporation of the trifluoromethyl group into agrochemicals can enhance their efficacy and metabolic stability.[16][26] TFMK building blocks are used in the synthesis of various pesticides and herbicides. For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one is a key intermediate in the preparation of several pesticides, where its reactive nature allows for the facile introduction of the trifluoromethyl moiety into complex molecular scaffolds.[26]

Materials Science

In materials science, the introduction of trifluoromethyl groups into polymers can significantly alter their properties. TFMK-containing monomers can be used to synthesize high-performance polymers such as polyimides and poly(aryl ether ketones).[5][26][27][28][29][30][31][32] The presence of CF₃ groups can lead to:

-

Increased Solubility: The bulky and non-polar nature of the CF₃ group can disrupt polymer chain packing, leading to improved solubility in organic solvents.[5][27]

-

Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with lower dielectric constants, which is highly desirable for applications in microelectronics.[29][30]

-

Enhanced Thermal Stability: The high strength of the C-F bond contributes to the overall thermal stability of the polymer.[5][28]

-

Increased Hydrophobicity: The fluorinated groups repel water, leading to materials with low moisture absorption.[31]

These properties make trifluoromethyl-containing polymers valuable for applications in aerospace, electronics, and as advanced coatings.

V. Conclusion

Trifluoromethyl ketone building blocks represent a powerful and versatile class of reagents for the modern synthetic chemist. Their unique electronic properties, conferred by the trifluoromethyl group, make them not only interesting synthetic targets but also crucial components in the design of functional molecules. From potent enzyme inhibitors in medicinal chemistry to high-performance polymers in materials science, the applications of TFMKs are vast and continue to expand. A thorough understanding of their synthesis, reactivity, and handling is therefore essential for researchers and professionals in drug development and beyond. The protocols and data presented in this guide offer a solid foundation for the exploration and utilization of these remarkable building blocks.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved January 12, 2026, from [Link]

-

Chen, W., Wang, C., Cao, S., Xu, C., Zhao, X., Li, J., & Ren, Q. (2017). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. RSC Advances, 7(44), 27653-27661. [Link]

-

Choi, Y. R., Kim, S. H., Choi, M. C., & Kim, Y. H. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3829. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved January 12, 2026, from [Link]

-